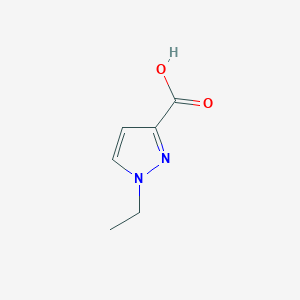

1-Ethyl-1H-pyrazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-8-4-3-5(7-8)6(9)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKRPSDCHZQNDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341617 | |

| Record name | 1-Ethyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400755-44-4 | |

| Record name | 1-Ethyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400755-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-Ethyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-Ethyl-1H-pyrazole-3-carboxylic acid. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Chemical Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the N1 position and a carboxylic acid group at the C3 position.

| Property | Value | Reference |

| CAS Number | 400755-44-4 | [1][2][3] |

| Molecular Formula | C₆H₈N₂O₂ | [1][2] |

| Molecular Weight | 140.14 g/mol | [1][2] |

| Purity | Typically ≥97% | [4] |

| MDL Number | MFCD02090832 | [1] |

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on the analysis of related pyrazole derivatives, the expected spectral characteristics are as follows:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), two distinct signals for the protons on the pyrazole ring, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The spectrum would display signals for the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C=N and C=C stretching vibrations of the pyrazole ring, and C-H stretching of the ethyl and pyrazole groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a general and logical synthetic approach can be derived from established methods for the synthesis of N-substituted pyrazole carboxylic acids. A common strategy involves the cyclization of a β-ketoester equivalent with an ethylhydrazine, followed by hydrolysis of the resulting ester.

A representative experimental workflow is outlined below.

General Experimental Workflow for Synthesis

Caption: General synthesis workflow for this compound.

Detailed Methodologies:

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate

-

To a solution of ethyl 1H-pyrazole-3-carboxylate in a suitable aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate.

-

Stir the mixture at room temperature to ensure deprotonation of the pyrazole nitrogen.

-

Add ethyl iodide dropwise to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-ethyl-1H-pyrazole-3-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the crude ethyl 1-ethyl-1H-pyrazole-3-carboxylate in an alcohol-water mixture (e.g., ethanol/water).

-

Add a stoichiometric excess of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

Step 3: Work-up and Purification

-

After the hydrolysis is complete, cool the reaction mixture to room temperature.

-

Remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the crude product under vacuum.

-

For further purification, recrystallize the solid from an appropriate solvent system, such as ethanol-water, to yield pure this compound.

Biological Activities and Potential Applications

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. Pyrazole carboxylic acid derivatives, in particular, have garnered significant attention in drug discovery due to their diverse biological activities. While specific biological data for this compound is limited, the broader class of N1-substituted pyrazole-3-carboxylic acids has been reported to exhibit a range of pharmacological effects, including:

-

Anti-inflammatory Activity: Many pyrazole derivatives have shown potent anti-inflammatory properties.[5][6]

-

Antimicrobial Activity: This class of compounds has been investigated for its antibacterial and antifungal effects.[6][7]

-

Anticancer Activity: Certain pyrazole derivatives have demonstrated potential as anticancer agents.[6]

-

Antiviral Activity: Research has also explored the antiviral potential of pyrazole compounds.[6]

The biological activity of these compounds is often attributed to their ability to act as bioisosteres of other functional groups and to participate in various interactions with biological targets. The substitution at the N1 position, in this case with an ethyl group, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Logical Relationship of Pyrazole Derivatives in Drug Discovery

Caption: Influence of substituents on the biological activity of pyrazole derivatives.

Safety Information

Based on available data, this compound is classified as an irritant. The following GHS hazard statements and precautionary statements are associated with this compound:

-

Hazard Statements:

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

- 1. This compound [oakwoodchemical.com]

- 2. 400755-44-4 CAS MSDS (1H-Pyrazole-3-carboxylicacid,1-ethyl-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. This compound - CAS:400755-44-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-Ethyl-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process rooted in the classical Knorr pyrazole synthesis. This well-established method involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][2]

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

The initial step involves the reaction of ethylhydrazine with a suitable 1,3-dicarbonyl precursor, such as diethyl oxalacetate, to form the ethyl ester of the target molecule, ethyl 1-ethyl-1H-pyrazole-3-carboxylate. The subsequent step is the hydrolysis of this ester to yield the final carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate

This procedure is based on the Knorr pyrazole synthesis, a reliable method for forming pyrazole rings from 1,3-dicarbonyls and hydrazines.[1][3]

Reaction:

Ethylhydrazine + Diethyl Oxalacetate → Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| Ethylhydrazine | C₂H₈N₂ | 60.10 |

| Diethyl Oxalacetate | C₈H₁₂O₅ | 188.18 |

| Ethanol | C₂H₅OH | 46.07 |

| Glacial Acetic Acid | CH₃COOH | 60.05 |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalacetate (1.0 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add ethylhydrazine (1.1 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield pure ethyl 1-ethyl-1H-pyrazole-3-carboxylate.

Step 2: Hydrolysis of Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Reaction:

Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate + KOH → this compound

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate | C₈H₁₂N₂O₂ | 168.19 |

| Potassium Hydroxide (KOH) | KOH | 56.11 |

| Methanol | CH₃OH | 32.04 |

| Hydrochloric Acid (HCl) | HCl | 36.46 |

Procedure:

-

Dissolve ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in methanol in a round-bottom flask.

-

Add a solution of potassium hydroxide (2.0-3.0 equivalents) in water or methanol to the flask.

-

Heat the mixture to reflux for 1-3 hours.

-

Monitor the hydrolysis by TLC until the ester is no longer present.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Dissolve the residue in water and acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid.

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Ethylhydrazine, Diethyl Oxalacetate | Ethanol, Acetic Acid (cat.) | Reflux | 2 - 4 | 70 - 85 |

| 2 | Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate | KOH, Methanol | Reflux | 1 - 3 | 85 - 95 |

Logical Relationships and Workflows

The synthesis follows a clear, sequential workflow. The successful formation of the pyrazole ring in the first step is crucial for the subsequent hydrolysis.

Caption: Detailed experimental workflow for the two-step synthesis.

This guide provides a robust framework for the synthesis of this compound. As with any chemical synthesis, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood. The reaction conditions may require optimization depending on the scale and purity of the starting materials.

References

Elucidation of the Molecular Structure of 1-Ethyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-Ethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the key physicochemical properties, a viable synthetic route, and the spectroscopic data essential for its characterization.

Physicochemical Properties

This compound has the molecular formula C₆H₈N₂O₂ and a monoisotopic mass of 140.0586 g/mol . A summary of its key identifiers is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₈N₂O₂ |

| Monoisotopic Mass | 140.05858 Da |

| SMILES | CCN1C=CC(=N1)C(=O)O |

| InChI | InChI=1S/C6H8N2O2/c1-2-8-4-3-5(7-8)6(9)10/h3-4H,2H2,1H3,(H,9,10) |

| InChIKey | YRKRPSDCHZQNDF-UHFFFAOYSA-N |

| Table 1: Key identifiers for this compound. |

Synthesis Protocol

A common and effective method for the synthesis of this compound is the hydrolysis of its corresponding ethyl ester, ethyl 1-ethyl-1H-pyrazole-3-carboxylate. This reaction is typically carried out under basic conditions.

Experimental Protocol: Hydrolysis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 1-ethyl-1H-pyrazole-3-carboxylate in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Base: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in stoichiometric excess (typically 1.5 to 2 equivalents).

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.

-

Acidification: Dissolve the resulting solid residue in water and acidify the solution to a pH of approximately 2-3 by the dropwise addition of a strong acid, such as hydrochloric acid (HCl). This will precipitate the carboxylic acid.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash it with cold water to remove any inorganic salts, and then dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data for this compound, which are crucial for confirming its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the pyrazole ring protons. The anticipated chemical shifts are summarized in Table 2.

| Proton | Multiplicity | Chemical Shift (δ) ppm |

| CH₃ (ethyl) | Triplet | ~1.4 |

| CH₂ (ethyl) | Quartet | ~4.2 |

| H4 (pyrazole) | Doublet | ~6.8 |

| H5 (pyrazole) | Doublet | ~7.6 |

| COOH | Singlet (broad) | > 10 |

| Table 2: Predicted ¹H NMR Spectral Data. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The expected chemical shifts are presented in Table 3.

| Carbon | Chemical Shift (δ) ppm |

| CH₃ (ethyl) | ~15 |

| CH₂ (ethyl) | ~45 |

| C4 (pyrazole) | ~110 |

| C5 (pyrazole) | ~135 |

| C3 (pyrazole) | ~145 |

| C=O (carboxyl) | ~165 |

| Table 3: Predicted ¹³C NMR Spectral Data. |

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in the molecule. Key expected absorption bands are listed in Table 4.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (carboxylic acid) | 3300-2500 (broad) | Stretching vibration |

| C-H (aromatic/alkyl) | 3100-2850 | Stretching vibrations |

| C=O (carboxylic acid) | 1720-1680 | Stretching vibration |

| C=N (pyrazole ring) | 1600-1550 | Stretching vibration |

| C-O (carboxylic acid) | 1320-1210 | Stretching vibration |

| Table 4: Predicted FT-IR Spectral Data. |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (140.06). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[1]

| m/z | Fragment |

| 140 | [M]⁺ |

| 123 | [M-OH]⁺ |

| 95 | [M-COOH]⁺ |

| Table 5: Predicted Mass Spectrometry Fragmentation Data. |

Visualization of the Structure Elucidation Workflow

The logical process for elucidating the structure of a synthesized chemical compound involves a series of analytical steps. This workflow ensures the correct identification and characterization of the target molecule.

References

Biological Activity of 1-Ethyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-pyrazole-3-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides an in-depth overview of the documented biological activities of this compound and its related derivatives, focusing on quantitative data, experimental methodologies, and relevant biological pathways.

Key Biological Activities

The core structure of pyrazole carboxylic acid has been identified as a versatile pharmacophore. Research into derivatives of this structure has revealed several key biological activities.

Anti-inflammatory Activity

Derivatives of pyrazole carboxylic acid have demonstrated significant anti-inflammatory effects. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation.[1][2] The anti-inflammatory potential of pyrazole derivatives is often evaluated using the carrageenan-induced paw edema model in rats.[1]

Antimicrobial Activity

The pyrazole nucleus is a constituent of several compounds with potent antimicrobial properties.[3][4] Derivatives of pyrazole carboxylic acid have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[5][6][7] The efficacy of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC).

Antiproliferative Activity

Numerous pyrazole derivatives have been investigated for their potential as anticancer agents.[8][9][10][11] Their mechanisms of action can be diverse, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. The antiproliferative effects are commonly assessed using in vitro cytotoxicity assays, such as the MTT assay, against various cancer cell lines.

Enzyme Inhibition

The pyrazole carboxylic acid scaffold has been utilized in the design of specific enzyme inhibitors. A notable example is the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain.[12] Inhibition of SDH disrupts cellular respiration and can be an effective mechanism for antifungal agents. Additionally, certain pyrazole carboxylic acids have been identified as inhibitors of carbonic anhydrases.[13]

Quantitative Data Summary

The biological activities of various pyrazole carboxylic acid derivatives are summarized below.

Table 1: Anti-inflammatory Activity of Pyrazole Carboxylic Acid Derivatives

| Compound | Animal Model | Dose | % Inhibition of Edema | Reference |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Rat | 10 mg/kg | 68.75 | [1] |

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Rat | 10 mg/kg | 71.87 | [1] |

| Diclofenac sodium (Standard) | Rat | 10 mg/kg | 75.00 | [1] |

Table 2: Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives

| Compound | Microorganism | MIC (µmol/mL) | Reference |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | E. coli | 0.038 | [5] |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | P. aeruginosa | 0.067 | [5] |

| Ampicillin (Standard) | E. coli | 0.033 | [5] |

| Ampicillin (Standard) | P. aeruginosa | 0.067 | [5] |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | C. parapsilosis | 0.015 | [5] |

| Fluconazole (Standard) | C. parapsilosis | 0.020 | [5] |

Table 3: Antiproliferative Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide | 4T1 (Breast Cancer) | 25 | [9] |

| Substituted coumarin pyrazole carbaldehyde (P-03) | A549 (Lung Cancer) | 13.5 | [14] |

| Doxorubicin (Standard) | A549 (Lung Cancer) | 3.63 | [14] |

Experimental Protocols

Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[15][16][17][18]

-

Animal Preparation: Healthy rats are fasted overnight prior to the experiment.

-

Compound Administration: The test compound or standard drug (e.g., indomethacin) is administered orally or intraperitoneally.[19] The control group receives the vehicle.

-

Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[15][19]

-

Measurement of Paw Volume: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.[17][19]

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21][22][23] The broth microdilution method is a common procedure.[22][23]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.[23]

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[20][24]

-

Inoculation: Each well is inoculated with the prepared microbial suspension.[20] Control wells (no compound and no inoculum) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[20][24]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[21][23]

MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[25][26][27][28]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[25][27]

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[25][27]

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.[25] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[26]

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.[25][27]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[26][28]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[25]

Signaling Pathways and Workflows

Mechanism of Succinate Dehydrogenase (SDH) Inhibition

SDH is a crucial enzyme complex in cellular respiration.[29] SDHI fungicides act by blocking the quinone binding site (Q-site) of the enzyme, thereby inhibiting the electron transport chain and the tricarboxylic acid cycle.[12]

Caption: Inhibition of Succinate Dehydrogenase by a pyrazole-based inhibitor.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

The following diagram outlines the key steps in the in vivo assessment of anti-inflammatory activity.

Caption: Workflow for the Carragean-induced paw edema assay.

Experimental Workflow for Minimum Inhibitory Concentration (MIC) Assay

This diagram illustrates the broth microdilution method for determining antimicrobial efficacy.

Caption: Workflow for the broth microdilution MIC assay.

Experimental Workflow for MTT Assay

This diagram details the process of evaluating the antiproliferative activity of a compound on cancer cell lines.

Caption: Workflow for the MTT cell viability assay.

References

- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. meddocsonline.org [meddocsonline.org]

- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. srrjournals.com [srrjournals.com]

- 11. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pydiflumetofen - Wikipedia [en.wikipedia.org]

- 13. Secure Verification [cherry.chem.bg.ac.rs]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. inotiv.com [inotiv.com]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 22. protocols.io [protocols.io]

- 23. benchchem.com [benchchem.com]

- 24. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 25. benchchem.com [benchchem.com]

- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 27. clyte.tech [clyte.tech]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Ethyl-1H-pyrazole-3-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethyl-1H-pyrazole-3-carboxylic acid derivatives and their analogs, focusing on their synthesis, biological activities, and therapeutic potential. The information is curated to be a valuable resource for professionals in the field of drug discovery and development.

Introduction

Pyrazole carboxylic acids are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, derivatives of this compound have emerged as a promising scaffold for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This guide will delve into the synthesis, structure-activity relationships (SAR), and mechanisms of action of these derivatives, providing a foundation for further research and development.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core typically involves the cyclocondensation of a β-ketoester with ethylhydrazine. One common method is the reaction of diethyl 2-(ethoxymethylene)-3-oxosuccinate with ethylhydrazine oxalate, followed by hydrolysis to yield the desired carboxylic acid. Further derivatization, such as amidation or esterification of the carboxylic acid group, allows for the generation of a diverse library of analogs.

A general synthetic scheme is presented below:

An In-depth Technical Guide on the Core Mechanism of Action of 1-Ethyl-1H-pyrazole-3-carboxylic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action for 1-Ethyl-1H-pyrazole-3-carboxylic acid is limited in publicly available literature. This guide synthesizes information from studies on structurally related pyrazole-3-carboxylic acid derivatives to propose potential mechanisms of action and provide relevant experimental frameworks.

Introduction to the Pyrazole-3-Carboxylic Acid Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry.[1][2] Derivatives of pyrazole carboxylic acid have been extensively investigated and have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[3][4] The biological effects of these compounds are highly dependent on the nature and position of substituents on the pyrazole ring.[5] this compound represents a simple N-alkylated derivative within this versatile class of compounds.

Potential Mechanisms of Action

Based on the activities of structurally similar compounds, several potential mechanisms of action can be postulated for this compound.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

The most frequently reported activity for pyrazole derivatives is anti-inflammatory action, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[6][7] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are crucial mediators of inflammation, pain, and fever.[6] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Several pyrazole-based compounds have been developed as selective COX-2 inhibitors, offering anti-inflammatory benefits with a potentially reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[8][9]

The inhibition of COX enzymes by a pyrazole derivative would interrupt the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.

The following table presents hypothetical inhibitory concentrations (IC50) for this compound against COX-1 and COX-2, based on values reported for other pyrazole derivatives.[7][9]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound (Hypothetical) | >100 | 5.2 | >19.2 |

| Celecoxib (Reference) | 3.0 | 0.22 | 13.6 |

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[10][11][12][13]

-

Animals: Male Wistar rats (150-200 g) are used.

-

Groups:

-

Control group (vehicle).

-

Test compound group (e.g., this compound, administered intraperitoneally at various doses).

-

Reference drug group (e.g., Indomethacin, 5 mg/kg).

-

-

Procedure:

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Carbonic Anhydrase Inhibition

Certain pyrazole carboxylic acids have been identified as inhibitors of human carbonic anhydrases (CAs), particularly isoforms IX and XII, which are implicated in tumorigenesis.[14] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in pH regulation.

Hypothetical inhibition constants (Ki) for this compound against various CA isoforms are presented below.

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| This compound (Hypothetical) | >10,000 | >10,000 | 850 | 250 |

| Acetazolamide (Reference) | 250 | 12 | 25 | 5.7 |

This assay measures the esterase activity of CA using a colorimetric substrate.[14][15][16]

-

Reagents:

-

Human carbonic anhydrase isoforms.

-

Tris-HCl buffer (pH 7.5).

-

p-Nitrophenyl acetate (p-NPA) as the substrate.

-

Test compound and a known inhibitor (e.g., Acetazolamide).

-

-

Procedure:

-

In a 96-well plate, add buffer, test compound dilutions, and the CA enzyme solution.

-

Pre-incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the p-NPA substrate.

-

Measure the increase in absorbance at 405 nm over time using a microplate reader. The absorbance corresponds to the formation of the product, p-nitrophenol.

-

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Anticancer Activity

Some pyrazole derivatives have demonstrated anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and interaction with DNA.

Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Some small molecules inhibit cancer cell growth by binding to tubulin and preventing its polymerization into microtubules.[17][18][19][20][21]

This assay monitors the assembly of microtubules from purified tubulin in the presence of a test compound.[17][18]

-

Reagents:

-

Purified tubulin (>99%).

-

General tubulin buffer (e.g., PIPES buffer).

-

GTP and glycerol.

-

Test compound and a known inhibitor (e.g., Nocodazole) or promoter (e.g., Paclitaxel).

-

-

Procedure:

-

In a 96-well plate, combine the tubulin solution, buffer, GTP, and various concentrations of the test compound on ice.

-

Transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm over 60-90 minutes. The increase in turbidity reflects microtubule polymerization.

-

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The effect of the compound is assessed by changes in the polymerization rate and the final extent of polymerization.

Antiviral Activity

Derivatives of pyrazole-3-carboxylic acid have been investigated as inhibitors of viral proteases, such as the NS2B-NS3 protease of the Dengue virus, which is essential for viral replication.[22][23][24]

This assay measures the cleavage of a fluorogenic peptide substrate by the viral protease.[22][25]

-

Reagents:

-

Recombinant Dengue virus NS2B-NS3 protease.

-

Assay buffer (e.g., Tris-HCl, pH 8.5).

-

Fluorogenic peptide substrate (e.g., Bz-nKRR-AMC).

-

Test compound and a known protease inhibitor.

-

-

Procedure:

-

In a 384-well plate, pre-incubate the protease with various concentrations of the test compound for 30-60 minutes at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).

-

-

Data Analysis: Determine the rate of substrate cleavage and calculate the IC50 value for the test compound.

Conclusion

While the specific mechanism of action for this compound remains to be definitively elucidated through direct experimental evidence, the broader family of pyrazole-3-carboxylic acid derivatives exhibits a rich and diverse pharmacology. The most probable mechanism of action, based on precedent, is anti-inflammatory activity through the inhibition of COX enzymes. However, other plausible targets such as carbonic anhydrases, tubulin, and viral proteases should also be considered in the comprehensive evaluation of this and related compounds. The experimental protocols outlined in this guide provide a robust framework for investigating these potential mechanisms and characterizing the biological activity of novel pyrazole derivatives.

References

- 1. academicstrive.com [academicstrive.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 13. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Tubulin Polymerization Assay [bio-protocol.org]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dengue Protease Substrate Recognition: Binding of the Prime Side - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification of covalent active site inhibitors of dengue virus protease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. Development of a NS2B/NS3 protease inhibition assay using AlphaScreen® beads for screening of anti-dengue activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Ethyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, chemical properties, and potential applications in drug development.

Synthesis and Chemical Properties

The primary route for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 1-ethyl-1H-pyrazole-3-carboxylate. While specific literature detailing the synthesis of the parent carboxylic acid is limited, the general methodology for the synthesis of pyrazole carboxylic acids and their esters is well-established.

A common synthetic approach to the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][4] For instance, the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates has been achieved by reacting diethyl oxalate with acetophenone derivatives to form an intermediate, which is then treated with hydrazine hydrate.[4][5]

The chemical and physical properties of the closely related ethyl 1H-pyrazole-3-carboxylate are summarized in the table below, providing an indication of the expected properties of the N-ethylated carboxylic acid derivative.

| Property | Value | Reference |

| Molecular Formula | C6H8N2O2 | [6] |

| Molecular Weight | 140.14 g/mol | [6] |

| XLogP3-AA | 0.8 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Exact Mass | 140.05857750 g/mol | [6] |

Experimental Protocols

General Synthesis of Pyrazole-3-carboxylic Acids via Ester Hydrolysis

References

- 1. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 7147518 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Pyrazole Compounds: A Technical Guide

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its versatile structure is integral to numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The journey of pyrazole from its initial synthesis in the late 19th century to its current status as a vital pharmacophore is a testament to its profound impact on chemistry and drug development. This technical guide provides an in-depth overview of the discovery and history of pyrazole compounds, detailing the seminal synthetic protocols, key therapeutic breakthroughs, and the underlying biochemical pathways that these molecules modulate.

The Dawn of Pyrazole Chemistry: Ludwig Knorr's 1883 Synthesis

The history of pyrazole chemistry begins not with the parent compound, but with a substituted derivative. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize a quinoline derivative, unexpectedly created the first pyrazole compound, a pyrazolone.[2][3][4] This reaction, now famously known as the Knorr pyrazole synthesis, involved the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine).[2][5][6] This discovery was monumental, as the synthesized compound, after methylation, became Antipyrine (phenazone), one of the earliest synthetic drugs and the most widely used anti-inflammatory agent in the world until the advent of aspirin.[3][7][8][9]

Quantitative Data: Knorr's Original 1883 Experiment

The quantitative details from Knorr's foundational experiment are summarized below, based on his 1883 publication.[2]

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Quantity Used (g) | Moles (approx.) |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | 100 | 0.925 |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 125 | 0.961 |

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883)

The following protocol is adapted from Ludwig Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin".[2][6]

Materials and Equipment:

-

Reactants: Phenylhydrazine (100 g), Ethyl acetoacetate (125 g).[2]

-

Apparatus: A suitable reaction vessel for heating, a water bath, apparatus for separating immiscible liquids (e.g., a separatory funnel), and a crystallization dish.[2]

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate. The original paper notes that this combination is exothermic.[2][3][10]

-

Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial condensation reaction occurred, forming an oily product and water.[2]

-

Separation: The water formed during the initial condensation was carefully separated from the oily product.[2]

-

Cyclization: The separated oily condensation product was heated on a water bath for an extended period. This step induced an intramolecular cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.[2]

-

Isolation and Purification: Upon cooling, the crude product solidified. The solid, 1-phenyl-3-methyl-5-pyrazolone, was then collected. While not explicitly detailed by Knorr, modern procedures would involve recrystallization from a suitable solvent, such as ethanol, to obtain a purified final product.[2][3]

The First Synthesis of the Parent Pyrazole

While Knorr's work opened the door to pyrazole derivatives, the synthesis of the unsubstituted parent pyrazole ring was accomplished six years later. In 1889, Eduard Buchner, a fellow German chemist who would later win the Nobel Prize for his work on fermentation, was the first to synthesize pyrazole itself.[1][11][12] His method involved the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[11]

From Discovery to Drug Development: A "Privileged Scaffold"

The initial discovery of Antipyrine's analgesic and antipyretic properties heralded the start of a long and fruitful history for pyrazoles in medicine.[13][14] The pyrazole core's unique ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability, makes it an ideal scaffold for interacting with biological targets.[1] Over the subsequent century, this scaffold has been incorporated into a multitude of blockbuster drugs.

| Drug Name (Brand) | Developer / Marketer | Year of Discovery/Approval | Mechanism of Action | Therapeutic Use |

| Antipyrine (Phenazone) | Ludwig Knorr / Hoechst AG | 1883[8][13] | Cyclooxygenase (COX) Inhibitor[7][14] | Analgesic, Antipyretic |

| Sildenafil (Viagra) | Pfizer | 1989 (Synthesized)[15][16] / 1998 (FDA Approval)[15] | Phosphodiesterase-5 (PDE5) Inhibitor[15][17] | Erectile Dysfunction, Pulmonary Hypertension |

| Celecoxib (Celebrex) | G.D. Searle & Co. / Pfizer | 1998 (FDA Approval)[18][19] | Selective Cyclooxygenase-2 (COX-2) Inhibitor[18][20] | Anti-inflammatory (Arthritis), Pain Relief |

| Ruxolitinib (Jakafi) | Incyte / Novartis | 2011 (FDA Approval) | Janus Kinase (JAK1/JAK2) Inhibitor[21][22] | Myelofibrosis, Polycythemia Vera |

| Niraparib (Zejula) | Tesaro / GSK | 2017 (FDA Approval)[23] | Poly (ADP-ribose) polymerase (PARP) Inhibitor[23] | Ovarian Cancer |

| Lenacapavir (Sunlenca) | Gilead Sciences | 2022 (FDA Approval)[23] | HIV-1 Capsid Inhibitor[23] | HIV/AIDS |

Signaling Pathway: Ruxolitinib and the JAK-STAT Pathway

Many myeloproliferative neoplasms are characterized by the overactivation of the Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway.[24][25] Cytokines binding to their receptors cause the associated JAK proteins to become active, which in turn phosphorylate STAT proteins.[26] These phosphorylated STATs then travel to the nucleus to regulate gene expression related to cell proliferation and inflammation.[25][26] Ruxolitinib is a potent, ATP-competitive inhibitor of JAK1 and JAK2, which blocks this cascade, thereby reducing myeloproliferation and inflammatory cytokine production.[21][22][26]

References

- 1. oxfordreference.com [oxfordreference.com]

- 2. benchchem.com [benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Metamizole - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. name-reaction.com [name-reaction.com]

- 7. nbinno.com [nbinno.com]

- 8. Phenazone - Wikipedia [en.wikipedia.org]

- 9. ajprd.com [ajprd.com]

- 10. benchchem.com [benchchem.com]

- 11. famousscientists.org [famousscientists.org]

- 12. nobelprize.org [nobelprize.org]

- 13. Antipyrine: Clinical Applications in Headache Treatment and its Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. Sildenafil - Wikipedia [en.wikipedia.org]

- 16. sildenafilfromindia.net [sildenafilfromindia.net]

- 17. benchchem.com [benchchem.com]

- 18. Celecoxib - Wikipedia [en.wikipedia.org]

- 19. newdrugapprovals.org [newdrugapprovals.org]

- 20. benchchem.com [benchchem.com]

- 21. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ruxolitinib - Wikipedia [en.wikipedia.org]

- 23. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 25. ajmc.com [ajmc.com]

- 26. PathWhiz [pathbank.org]

Spectroscopic Profile of 1-Ethyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols. This guide is intended to serve as a valuable resource for the characterization and analysis of this molecule and related pyrazole derivatives.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. 1H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -CH2CH3 |

| ~4.2 | Quartet | 2H | -CH2 CH3 |

| ~6.8 | Doublet | 1H | Pyrazole H4 |

| ~7.8 | Doublet | 1H | Pyrazole H5 |

| >10 | Broad Singlet | 1H | -COOH |

1.1.2. 13C NMR

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -CH2CH3 |

| ~45 | -CH2 CH3 |

| ~110 | Pyrazole C4 |

| ~135 | Pyrazole C5 |

| ~145 | Pyrazole C3 |

| ~165 | C OOH |

Infrared (IR) Spectroscopy

| Wavenumber (cm-1) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~2980 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1550 | Medium | C=N stretch (Pyrazole ring) |

| ~1450 | Medium | C=C stretch (Pyrazole ring) |

| 1200-1300 | Medium | C-O stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 154 | [M]+ (Molecular Ion) |

| 137 | [M - OH]+ |

| 126 | [M - C2H4]+ |

| 109 | [M - COOH]+ |

| 81 | [M - COOH - C2H4]+ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (typically 5-25 mg for 1H NMR and 50-100 mg for 13C NMR) is prepared in a deuterated solvent (e.g., CDCl3, DMSO-d6) to a final volume of 0.6-0.7 mL.[1] The sample is transferred to a standard 5 mm NMR tube. Spectra are acquired on a 400 MHz or higher field NMR spectrometer. For 1H NMR, the spectral width is typically set from -2 to 12 ppm. For 13C NMR, the spectral width is generally from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[2][3][4] A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[2] Pressure is applied to ensure good contact between the sample and the crystal.[2] The spectrum is recorded over the range of 4000-400 cm-1 by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[5] The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL, and then further diluted to the low µg/mL range.[6] The solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.[5][7] The mass spectrometer is operated in positive or negative ion mode to detect the molecular ion and characteristic fragment ions. High-resolution mass spectrometry can be employed for accurate mass measurements to confirm the elemental composition.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Logical Relationship of Spectroscopic Data

This diagram shows the logical connection between the different spectroscopic techniques and the structural information they provide for this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. s4science.at [s4science.at]

- 3. mt.com [mt.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic Acid: A Detailed Protocol for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route commencing with the N-alkylation of commercially available ethyl 1H-pyrazole-3-carboxylate, followed by the saponification of the resulting ester. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow to aid researchers in the successful preparation of the target compound.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely utilized in the pharmaceutical industry due to their diverse biological activities. Specifically, N-substituted pyrazole carboxylic acids serve as crucial intermediates in the synthesis of various therapeutic agents. This protocol details a reliable and reproducible method for the preparation of this compound, starting from ethyl 1H-pyrazole-3-carboxylate.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process:

-

Step 1: N-Ethylation of Ethyl 1H-pyrazole-3-carboxylate. The initial step involves the regioselective alkylation of the pyrazole ring at the N1 position using an ethylating agent in the presence of a base.

-

Step 2: Saponification of Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate. The subsequent step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid under basic conditions, followed by acidification.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reactants | Product | Reagents & Conditions | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Ethyl 1H-pyrazole-3-carboxylate, Ethyl iodide | Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | Potassium carbonate (K₂CO₃) | Acetonitrile | 12-24 | Reflux (≈82) | 85-95 | >95 |

| 2 | Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | This compound | Sodium hydroxide (NaOH), then Hydrochloric acid (HCl) | Methanol/Water | 2-4 | Reflux (≈80) | 90-98 | >98 |

Experimental Protocols

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate

Materials:

-

Ethyl 1H-pyrazole-3-carboxylate

-

Ethyl iodide (EtI)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 1H-pyrazole-3-carboxylate (1.0 eq).

-

Add anhydrous potassium carbonate (1.5 eq) and acetonitrile to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl iodide (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude ethyl 1-ethyl-1H-pyrazole-3-carboxylate can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (Saponification)

Materials:

-

Ethyl 1-ethyl-1H-pyrazole-3-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Beaker

-

pH paper or pH meter

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 v/v ratio).

-

Add sodium hydroxide (2.0-3.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration and wash it with cold water.

-

The collected solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Dry the purified product under vacuum.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Synthetic workflow for this compound.

Caption: Chemical transformation pathway for the synthesis.

Applications of 1-Ethyl-1H-pyrazole-3-carboxylic Acid in Medicinal Chemistry: A Scaffolding Approach

Introduction

1-Ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available scientific literature, its core structure, the pyrazole-3-carboxylic acid scaffold, is a highly privileged motif in medicinal chemistry. This scaffold serves as a versatile building block for the synthesis of a wide array of biologically active compounds with diverse therapeutic potential. This document provides an overview of the key applications of derivatives of the pyrazole-3-carboxylic acid scaffold in medicinal chemistry, including their synthesis, biological activities, and mechanisms of action.

Anti-inflammatory Activity

Derivatives of the pyrazole scaffold are well-known for their anti-inflammatory properties. These compounds often exert their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Quantitative Data for Anti-inflammatory Pyrazole Derivatives

| Compound ID | Structure | Target | Activity (IC50/EC50) | Reference |

| Celecoxib | Celecoxib | COX-2 | 0.04 µM (IC50) | [1] |

| Derivative 1 | Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | In-vivo anti-inflammatory | Significant paw edema reduction | [2] |

| Derivative 2 | Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | In-vivo anti-inflammatory | Significant paw edema reduction | [2] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard in vivo method to assess the anti-inflammatory activity of novel compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow for assessing anti-inflammatory activity using the carrageenan-induced paw edema model.

Anticancer Activity

The pyrazole scaffold is a common feature in many small molecule kinase inhibitors used in cancer therapy. These compounds can target various protein kinases involved in cell proliferation, survival, and angiogenesis.

Quantitative Data for Anticancer Pyrazole Derivatives

| Compound ID | Structure | Target | Activity (IC50) | Reference |

| Ruxolitinib | Ruxolitinib | JAK1/JAK2 | 2.8 nM / 3.3 nM | [1] |

| Axitinib | Axitinib | VEGFR1/2/3 | 0.1 nM / 0.2 nM / 0.1-0.3 nM | [1] |

| Niraparib | Niraparib | PARP-1/PARP-2 | 3.8 nM / 2.1 nM | [1] |

| Derivative 3 | ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivative | A549 lung cancer cells | 26 µM | [3] |

Signaling Pathway: JAK-STAT Pathway Inhibition

Many pyrazole-containing anticancer agents, such as Ruxolitinib, target the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is often dysregulated in various cancers.

Caption: Simplified diagram of the JAK-STAT signaling pathway and its inhibition by pyrazole-based drugs.

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Data for Antimicrobial Pyrazole Derivatives

| Compound ID | Organism | Activity (MIC) | Reference |

| Derivative 4 | Escherichia coli | 0.038 µmol/mL | [3] |

| Derivative 4 | Pseudomonas aeruginosa | 0.067 µmol/mL | [3] |

| Derivative 5 | Candida parapsilosis | 0.015 µmol/mL | [3] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard in vitro method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Synthesis of Pyrazole-3-Carboxylic Acid Derivatives

A common synthetic route to pyrazole-3-carboxylic acid derivatives involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

General Synthetic Scheme

Caption: General synthetic route for pyrazole-3-carboxylic acid derivatives.

While this compound itself may not be a frontline therapeutic agent, its structural motif is of significant importance in medicinal chemistry. As a versatile scaffold, it provides a foundation for the development of potent and selective drugs targeting a wide range of diseases, including inflammatory disorders, cancer, and infectious diseases. The continued exploration of novel derivatives based on this privileged structure holds great promise for the discovery of future medicines. Researchers and drug development professionals can leverage the synthetic tractability and favorable pharmacological properties of the pyrazole-3-carboxylic acid core to design and synthesize next-generation therapeutics.

References

Application Notes and Protocols: 1-Ethyl-1H-pyrazole-3-carboxylic acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-pyrazole-3-carboxylic acid is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities. The presence of the carboxylic acid functional group at the 3-position and an ethyl group at the 1-position of the pyrazole ring provides a versatile handle for the synthesis of a diverse array of derivatives, such as amides and esters, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key derivatives. It also explores the biological significance of the resulting compounds and illustrates a relevant signaling pathway.

Synthetic Applications

This compound serves as a readily available starting material for the synthesis of various derivatives through standard organic transformations. The primary applications involve the derivatization of the carboxylic acid group to form amides and esters.

Amide Synthesis

Amide bond formation is a cornerstone of medicinal chemistry, and this compound can be efficiently converted to a wide range of amides. These amides are prevalent in numerous biologically active molecules. The synthesis typically proceeds through the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with a primary or secondary amine.

Ester Synthesis

Esterification of this compound is another common transformation, yielding esters that can serve as final products or as intermediates for further functionalization. Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a straightforward method for this purpose.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-1H-pyrazole-3-carbonyl chloride

Objective: To activate the carboxylic acid for subsequent amide or ester synthesis.

Reaction Scheme:

Caption: Synthesis of 1-Ethyl-1H-pyrazole-3-carbonyl chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous reaction vessel with a reflux condenser and a drying tube

Procedure:

-

A mixture of this compound (1 equivalent) and thionyl chloride (3 equivalents) is placed in an anhydrous reaction vessel.

-

The reaction mixture is heated to reflux for 2 hours.

-

After completion of the reaction (monitored by TLC or the cessation of gas evolution), the excess thionyl chloride is removed under reduced pressure.

-

The resulting crude 1-Ethyl-1H-pyrazole-3-carbonyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of 1-Ethyl-1H-pyrazole-3-carboxamides

Objective: To synthesize amide derivatives from 1-Ethyl-1H-pyrazole-3-carbonyl chloride.

Reaction Scheme:

Caption: General synthesis of 1-Ethyl-1H-pyrazole-3-carboxamides.

Materials:

-

1-Ethyl-1H-pyrazole-3-carbonyl chloride (from Protocol 1)

-

A primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

Procedure:

-

The desired amine (1 equivalent) and triethylamine (1.2 equivalents) are dissolved in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of 1-Ethyl-1H-pyrazole-3-carbonyl chloride (1 equivalent) in anhydrous DCM is added dropwise to the cooled amine solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 3-12 hours, with the progress monitored by TLC.

-

Upon completion, the reaction mixture is washed successively with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for Amide Synthesis:

| Amine | Base | Solvent | Time (h) | Yield (%) | Reference |